molecular formula C9H9F3N2O B1458448 2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1788672-91-2

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1458448
M. Wt: 218.18 g/mol
InChI Key: KWHAZLXWMDRFRV-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, other names it may be known by, and its structural formula. The structure can provide information about the compound’s functional groups and potential reactivity.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide information about its reactivity and potential uses.



Physical And Chemical Properties Analysis

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Safety And Hazards

This involves studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.


Future Directions

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properties

IUPAC Name

2-[1-prop-2-ynyl-3-(trifluoromethyl)pyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c1-2-4-14-6-7(3-5-15)8(13-14)9(10,11)12/h1,6,15H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHAZLXWMDRFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)ethan-1-ol

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